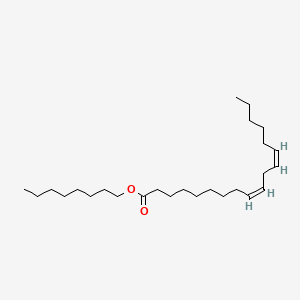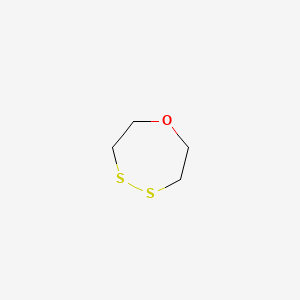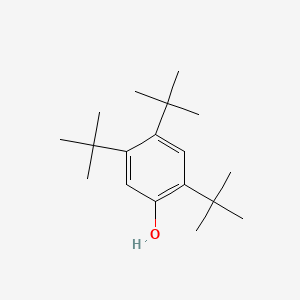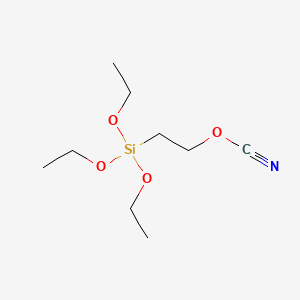
2-(Triethoxysilyl)ethyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triethoxysilyl)ethyl cyanate is an organosilicon compound with the molecular formula C9H19NO4Si It is characterized by the presence of a cyanate functional group attached to a triethoxysilyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxysilyl)ethyl cyanate typically involves the reaction of 2-(Triethoxysilyl)ethyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide→2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Triethoxysilyl)ethyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form a carbamate.
Substitution: The cyanate group can be substituted by nucleophiles such as amines to form urea derivatives.
Polymerization: The compound can participate in polymerization reactions to form silane-based polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines, alcohols, or thiols in the presence of a catalyst.
Polymerization: Initiators like peroxides or UV light.
Major Products Formed
Hydrolysis: Carbamates.
Substitution: Urea derivatives.
Polymerization: Silane-based polymers.
Applications De Recherche Scientifique
2-(Triethoxysilyl)ethyl cyanate has diverse applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane-based coatings and adhesives.
Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of high-performance materials, including sealants and insulating materials.
Mécanisme D'action
The mechanism of action of 2-(Triethoxysilyl)ethyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo nucleophilic attack, leading to the formation of various derivatives. The triethoxysilyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Triethoxysilyl)ethyl isocyanate
- 2-(Triethoxysilyl)ethyl thiocyanate
- 2-(Triethoxysilyl)ethyl carbamate
Comparison
2-(Triethoxysilyl)ethyl cyanate is unique due to its cyanate functional group, which imparts distinct reactivity compared to isocyanates and thiocyanates. The cyanate group is less reactive towards nucleophiles than isocyanates, making it more suitable for applications requiring controlled reactivity. Additionally, the presence of the triethoxysilyl group allows for easy incorporation into silane-based materials, enhancing its versatility in materials science and industrial applications.
Propriétés
Numéro CAS |
94158-45-9 |
|---|---|
Formule moléculaire |
C9H19NO4Si |
Poids moléculaire |
233.34 g/mol |
Nom IUPAC |
2-triethoxysilylethyl cyanate |
InChI |
InChI=1S/C9H19NO4Si/c1-4-12-15(13-5-2,14-6-3)8-7-11-9-10/h4-8H2,1-3H3 |
Clé InChI |
JSJXUOKWTYOFMM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCOC#N)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





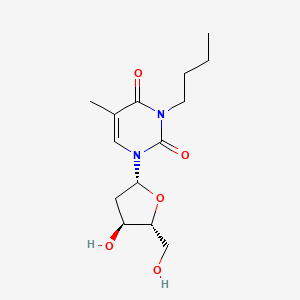
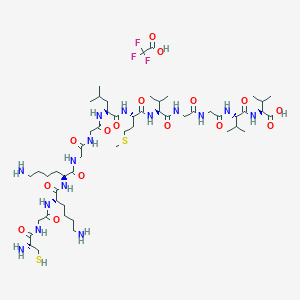
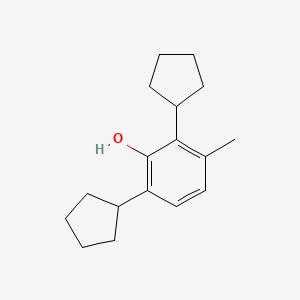
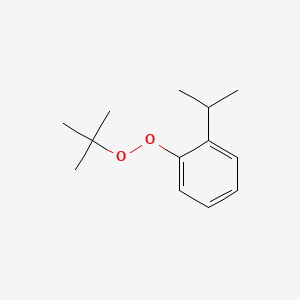
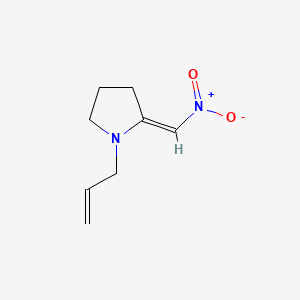
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
